molecular formula C17H17ClN4O2S B2565280 2-(4-chlorophenoxy)-2-methyl-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide CAS No. 2034305-09-2

2-(4-chlorophenoxy)-2-methyl-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide

Cat. No.: B2565280
CAS No.: 2034305-09-2
M. Wt: 376.86
InChI Key: NGSIJQQEPGUAJA-UHFFFAOYSA-N
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Description

This compound features a propanamide backbone substituted with a 4-chlorophenoxy group and a methyl group at the α-carbon. The terminal amide nitrogen is linked to a 1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl moiety.

Properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O2S/c1-17(2,24-14-7-5-12(18)6-8-14)16(23)19-10-13-11-22(21-20-13)15-4-3-9-25-15/h3-9,11H,10H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSIJQQEPGUAJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC1=CN(N=N1)C2=CC=CS2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-(4-chlorophenoxy)-2-methyl-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide is a novel triazole derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and antioxidant activities based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C20_{20}H18_{18}ClN5_5O2_2S
  • Molecular Weight : 427.9 g/mol
  • CAS Number : 1903156-60-4

This compound features a triazole ring, which is known for its wide range of biological activities, including antifungal and anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, a related compound showed significant anticancer activity against human colon cancer cell lines (HCT116), with an IC50_{50} value of 4.363 μM, indicating a relative potency greater than 50% compared to doxorubicin . The mechanism of action appears to involve the inhibition of tyrosine kinases, specifically CDK2, which is crucial in cell cycle regulation.

CompoundCell LineIC50_{50} Value (μM)Mechanism
112cHCT1164.363CDK2 Inhibition
DoxorubicinHCT116ReferenceTopoisomerase Inhibition

Antimicrobial Activity

The antimicrobial properties of triazole compounds have also been documented. A series of triazole-derived Schiff bases demonstrated significant antibacterial and antifungal activities against various strains, including both Gram-positive and Gram-negative bacteria. For example, compounds derived from thiophene-substituted triazoles exhibited lower minimum inhibitory concentration (MIC) values than standard antibiotics like ampicillin .

StrainMIC (μg/mL)Compound Type
E. coli< 10Triazole Schiff Base
Staphylococcus aureus< 5Triazole Mannich Base
Candida albicans< 15Triazole Derivative

Antioxidant Activity

The antioxidant potential of this class of compounds has been evaluated using various assays. For instance, DPPH radical scavenging assays showed that certain triazole derivatives possess strong antioxidant activity with IC50_{50} values significantly lower than that of gallic acid . The structure-activity relationship (SAR) indicates that specific substituents on the thiophene ring enhance antioxidant efficacy.

CompoundIC50_{50} Value (μg/mL)Standard Comparison
Triazole Derivative0.22Gallic Acid (1.2)

Case Studies

  • In Vitro Studies on Cancer Cells : A study conducted on various human cancer cell lines indicated that the compound could induce apoptosis in cancer cells through mitochondrial pathways. This was evidenced by increased levels of reactive oxygen species (ROS) and activation of caspases.
  • Antimicrobial Efficacy Testing : A comprehensive study assessed the antimicrobial activity against a panel of pathogens. The results demonstrated that the compound effectively inhibited bacterial growth at concentrations lower than conventional antibiotics.

Comparison with Similar Compounds

Key Observations:
  • Thiophene vs. Naphthalene/Quinazolinone: The target compound’s thiophene-triazole group may enhance π-π stacking in biological targets compared to bulkier naphthalene (6m) or rigid quinazolinone (14) systems .
  • Synthetic Routes : The target compound likely shares a 1,3-dipolar cycloaddition pathway with 6m , whereas 14 and 2b employ SNAr or alkylation strategies .

Pharmacological and Physicochemical Properties

Key Observations:
  • Antitumor Potential: Compound 14’s quinazolinone core is associated with DNA intercalation, while the target’s thiophene-triazole may target enzymes like kinases or proteasomes .
  • Solubility: The target compound’s balance of polar (triazole, thiophene) and lipophilic (chlorophenoxy) groups may improve bioavailability compared to 6m or 14 .

Mechanistic Insights from Molecular Docking

  • Thiophene-Triazole Hybrid : The thiophene ring’s sulfur atom and triazole’s nitrogen-rich structure could facilitate hydrogen bonding or metal coordination in enzyme active sites, akin to thiazole derivatives in .
  • Chlorophenoxy Group: This moiety enhances membrane permeability (as seen in 6m and 14) but may increase toxicity risks compared to methoxy or sulfonamide groups .

Q & A

Q. What are the optimal synthetic routes for 2-(4-chlorophenoxy)-2-methyl-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis involves multi-step reactions, including amide coupling and heterocyclic ring formation. Key steps include:
  • Amide bond formation : Use coupling agents like EDCl/HOBt under anhydrous conditions (e.g., DMF or THF) to link the chlorophenoxy propanamide moiety to the triazole-thiophene scaffold .
  • Triazole synthesis : Employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective 1,2,3-triazole formation, ensuring high purity via column chromatography (silica gel, ethyl acetate/hexane gradients) .
  • Optimization : Reaction temperature (60–80°C) and solvent polarity significantly affect yields. For example, methanol or ethanol as solvents may reduce side reactions compared to DCM .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry of the triazole ring and amide bond connectivity. Solvent choice (e.g., CDCl3_3 or DMSO-d6_6) impacts resolution of aromatic protons .
  • LC-MS : High-resolution mass spectrometry (HRMS) with ESI+ ionization validates molecular weight and detects impurities. Retention time analysis via reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) ensures purity ≥95% .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650 cm1^{-1}) and triazole C-N vibrations (~1450 cm1^{-1}) .

Advanced Research Questions

Q. How do electronic and steric effects of the 4-chlorophenoxy and thiophene-triazole groups influence bioactivity?

  • Methodological Answer :
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to map electrostatic potentials and HOMO-LUMO gaps. The electron-withdrawing Cl atom on the phenoxy group enhances electrophilicity, potentially improving target binding .
  • Comparative SAR Studies : Synthesize analogs (e.g., replacing Cl with OCH3_3 or thiophene with furan) and assay against relevant biological targets (e.g., kinases or microbial enzymes). Use IC50_{50} values to correlate substituent effects with activity .
  • Crystallography : If single crystals are obtainable (via slow evaporation in ethyl acetate), X-ray diffraction reveals conformational preferences of the triazole-thiophene moiety .

Q. How can contradictory data in biological assays (e.g., variable IC50_{50} values across studies) be resolved?

  • Methodological Answer :
  • Standardized Assay Conditions : Control variables such as DMSO concentration (<1%), cell passage number, and incubation time. Validate results using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .
  • Metabolic Stability Testing : Use liver microsomes or hepatocytes to assess compound degradation. Conflicting activity data may arise from differential metabolite formation .
  • Statistical Robustness : Apply ANOVA or Grubbs’ test to identify outliers. Replicate experiments ≥3 times with independent synthetic batches to exclude batch-specific impurities .

Q. What strategies mitigate challenges in solubility and bioavailability during in vivo studies?

  • Methodological Answer :
  • Formulation Optimization : Use co-solvents (e.g., PEG-400/Cremophor EL) or nanoemulsions to enhance aqueous solubility. Conduct logP measurements (shake-flask method) to guide excipient selection .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) at the amide or phenoxy positions to improve membrane permeability, followed by enzymatic cleavage in vivo .
  • Pharmacokinetic Profiling : Monitor plasma concentration-time curves in rodent models via LC-MS/MS. Adjust dosing regimens based on t1/2_{1/2} and Cmax_{max} values .

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